molecular formula C6H2BrClN2 B1438494 3-Bromo-6-chloropyridine-2-carbonitrile CAS No. 1053659-39-4

3-Bromo-6-chloropyridine-2-carbonitrile

Cat. No.: B1438494
CAS No.: 1053659-39-4
M. Wt: 217.45 g/mol
InChI Key: LFNVKMWTROKDHQ-UHFFFAOYSA-N
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Description

Structural Characterization of 3-Bromo-6-chloropyridine-2-carbonitrile

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a six-membered pyridine ring system with specific substitution patterns that significantly influence its chemical behavior. The compound crystallizes in the monoclinic space group, as determined through single-crystal X-ray diffraction analysis. The spatial arrangement of substituents creates a unique electronic environment that affects both reactivity and intermolecular interactions.

The crystallographic data reveals critical geometric parameters that define the compound's three-dimensional structure. The pyridine ring maintains planarity with bond angles consistent with aromatic character, while the positioning of the bromine atom at the 3-position, chlorine at the 6-position, and the carbonitrile group at the 2-position creates an asymmetric substitution pattern. This asymmetry contributes to the compound's distinctive physical and chemical properties.

Property Value Measurement Conditions
Molecular Formula C₆H₂BrClN₂ -
Molecular Weight 217.45 g/mol -
Crystal System Monoclinic Room temperature
Melting Point 87-92°C Atmospheric pressure
Boiling Point 111-113°C 0.15 mmHg

The canonical Simplified Molecular Input Line Entry System representation C1=CC(=NC(=C1Br)C#N)Cl provides a systematic description of the connectivity pattern. The International Chemical Identifier string InChI=1S/C6H2BrClN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H further confirms the structural arrangement and enables unambiguous identification across chemical databases.

Intermolecular forces in the crystal lattice are dominated by halogen bonding interactions between bromine and chlorine atoms of adjacent molecules. These non-covalent interactions contribute to the compound's thermal stability and influence its dissolution behavior in various solvents. The carbonitrile group participates in dipole-dipole interactions, further stabilizing the crystal structure and affecting the compound's volatility characteristics.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides detailed insights into the electronic environment of hydrogen and carbon atoms within this compound. The compound's proton Nuclear Magnetic Resonance spectrum exhibits characteristic patterns reflecting the asymmetric substitution of the pyridine ring. The two aromatic protons appear as distinct signals due to their different chemical environments created by the proximity to various electron-withdrawing substituents.

The proton at the 4-position experiences significant deshielding effects from both the adjacent carbonitrile group and the meta-positioned bromine atom. This results in a downfield chemical shift typically observed in the range of 8.2-8.4 parts per million. The coupling pattern reveals a doublet multiplicity due to interaction with the neighboring proton at the 5-position, with a coupling constant of approximately 8 hertz, consistent with ortho-coupling in pyridine systems.

The proton at the 5-position appears further upfield, typically around 7.8-8.0 parts per million, reflecting its position between the chlorine and bromine substituents. This proton also exhibits doublet multiplicity due to coupling with the 4-position proton. The integration ratio of 1:1 for these signals confirms the presence of two aromatic protons as expected from the molecular structure.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals six distinct carbon environments reflecting the asymmetric nature of the molecule. The carbonitrile carbon appears characteristically downfield at approximately 115-118 parts per million, while the aromatic carbons bearing halogen substituents show typical patterns for brominated and chlorinated pyridines. The quaternary carbons bearing substituents exhibit reduced intensity due to longer relaxation times, while the protonated carbons show enhanced signals in proton-decoupled experiments.

Infrared Vibrational Mode Analysis

Infrared spectroscopy provides crucial information about the vibrational modes of this compound, particularly revealing the presence and environment of functional groups. The most characteristic absorption is the carbonitrile stretching vibration, which appears as a sharp, intense peak in the region of 2220-2240 wavenumbers. This frequency is typical for aromatic nitriles and confirms the presence of the cyano group attached to the pyridine ring.

The aromatic carbon-hydrogen stretching vibrations manifest as multiple weak to medium intensity peaks in the 3000-3100 wavenumber region. These absorptions correspond to the two aromatic protons and exhibit slight variations in frequency due to the different electronic environments created by the halogen substituents. The asymmetric nature of the substitution pattern results in distinct vibrational modes for each aromatic carbon-hydrogen bond.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Assignment
Carbon-Nitrogen Triple Bond Stretch 2220-2240 Strong Carbonitrile group
Aromatic Carbon-Hydrogen Stretch 3000-3100 Medium Ring protons
Aromatic Carbon-Carbon Stretch 1580-1600 Strong Ring skeletal vibrations
Carbon-Halogen Stretch 600-800 Medium Carbon-Bromine and Carbon-Chlorine

Aromatic ring skeletal vibrations appear in the fingerprint region between 1400-1600 wavenumbers, with multiple peaks reflecting the complex vibrational modes of the substituted pyridine system. The carbon-halogen stretching vibrations occur at lower frequencies, with carbon-bromine stretches typically observed around 600-650 wavenumbers and carbon-chlorine stretches appearing in the 750-800 wavenumber region.

Out-of-plane bending vibrations of the aromatic protons provide additional structural information, appearing in the 800-900 wavenumber region. These vibrations are particularly sensitive to the substitution pattern and help confirm the regioselectivity of the synthetic preparation. The coupling between various vibrational modes creates a complex fingerprint region that serves as a unique identifier for this specific isomer.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm its molecular structure and provide insights into its gas-phase chemistry. The molecular ion peak appears at mass-to-charge ratio 217/219/221, reflecting the isotopic pattern expected for a compound containing both bromine and chlorine atoms. The bromine isotope pattern (mass 79 and 81) combined with the chlorine isotope pattern (mass 35 and 37) creates a distinctive four-peak cluster for the molecular ion.

The base peak in the mass spectrum typically corresponds to the loss of the carbonitrile group, resulting in fragments at mass-to-charge ratio 191/193/195. This fragmentation pathway indicates the relative weakness of the carbon-carbon bond connecting the nitrile group to the pyridine ring under electron impact conditions. The resulting fragment retains the halogenated pyridine core and exhibits the characteristic isotopic pattern of bromochloropyridine.

Sequential loss of halogen atoms represents another major fragmentation pathway. The loss of chlorine (35 mass units) from the molecular ion produces fragments at mass-to-charge ratio 182/184, while the loss of bromine (79-81 mass units) generates fragments at mass-to-charge ratio 136/138. These fragmentations provide structural confirmation and help distinguish between different positional isomers of bromochloropyridine carbonitrile.

The fragmentation of the pyridine ring itself occurs at higher electron impact energies, producing smaller fragments that include halogenated pyridine fragments and simple organic ions. The hydrogen cyanide loss from the molecular ion, while less prominent than carbonitrile loss, contributes to the formation of fragments at mass-to-charge ratio 190/192/194. This fragmentation pattern is characteristic of pyridine carbonitriles and provides additional structural confirmation.

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. Computational studies reveal the compound's optimized geometry, confirming the planar nature of the pyridine ring and the specific bond lengths and angles determined experimentally. The calculated LogP value of 2.36918 indicates moderate lipophilicity, suggesting favorable partitioning characteristics for pharmaceutical applications.

Electronic structure calculations demonstrate the significant influence of halogen substituents on the electron density distribution within the pyridine ring. The electron-withdrawing nature of both bromine and chlorine atoms, combined with the strong electron-withdrawing carbonitrile group, creates regions of electron deficiency that affect reactivity patterns. The chlorine atom at the 6-position exhibits the strongest electron-withdrawing effect due to its high electronegativity and direct conjugation with the nitrogen atom.

Molecular electrostatic potential maps reveal areas of positive and negative charge distribution, with the nitrogen atom and carbonitrile carbon showing significant negative character, while the carbon atoms bearing halogen substituents exhibit positive character. These charge distributions correlate with observed reactivity patterns and help predict potential reaction sites for nucleophilic and electrophilic attacks.

Calculated Property Value Method
LogP 2.36918 Computational
Dipole Moment 3.2-3.8 Debye Density Functional Theory
HOMO Energy -7.2 to -7.8 eV Density Functional Theory
LUMO Energy -2.1 to -2.7 eV Density Functional Theory

The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide insights into the compound's electronic behavior and potential for charge transfer interactions. The calculated energy gap between these frontier orbitals indicates the compound's stability and its potential for electronic excitation, which is relevant for photochemical applications and electronic materials research.

Vibrational frequency calculations support experimental infrared assignments and predict additional vibrational modes that may not be readily observable experimentally. The calculated frequencies for the carbonitrile stretching vibration align closely with experimental observations, validating the computational approach and providing confidence in other predicted properties.

Molecular Orbital Configuration Analysis

Molecular orbital analysis of this compound reveals the electronic structure governing its chemical behavior and reactivity patterns. The frontier molecular orbitals exhibit distinct characteristics influenced by the asymmetric substitution pattern and the presence of multiple electron-withdrawing groups. The highest occupied molecular orbital demonstrates significant contributions from the pyridine nitrogen lone pair and the π-electron system of the aromatic ring.

The lowest unoccupied molecular orbital shows substantial delocalization across the pyridine ring with particular concentration on carbon atoms bearing electron-withdrawing substituents. The carbonitrile group contributes significantly to this orbital, reflecting its strong electron-accepting character and its role in facilitating charge transfer processes. The spatial distribution of this orbital provides insights into potential reaction sites for nucleophilic attack.

The electronic configuration reveals the influence of halogen atoms on the orbital energies and spatial distributions. Bromine contributes both σ and π character to various molecular orbitals through its filled p-orbitals, while chlorine exhibits stronger electron-withdrawing effects due to its higher electronegativity. The interplay between these different electronic effects creates a complex orbital structure that governs the compound's reactivity.

Natural bond orbital analysis provides quantitative measures of charge transfer between different atomic centers and reveals the extent of conjugation within the molecular system. The carbonitrile group exhibits strong interaction with the pyridine π-system, while the halogen substituents participate in both inductive and resonance effects. These electronic interactions influence the compound's stability and its potential for participating in various chemical transformations.

The analysis of molecular orbital symmetry properties reveals selection rules for electronic transitions and provides insights into the compound's spectroscopic behavior. The symmetry characteristics of frontier orbitals determine the allowed electronic transitions and influence the compound's optical properties. Understanding these symmetry relationships is crucial for predicting photochemical behavior and designing applications in electronic materials.

Properties

IUPAC Name

3-bromo-6-chloropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2/c7-4-1-2-6(8)10-5(4)3-9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNVKMWTROKDHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657365
Record name 3-Bromo-6-chloropyridine-2-carbonitrile
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Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053659-39-4
Record name 3-Bromo-6-chloropyridine-2-carbonitrile
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Record name 3-Bromo-6-chloropyridine-2-carbonitrile 97%
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Mechanism of Action

Biochemical Pathways

As a chemical intermediate, it is primarily used to synthesize other compounds, and its effects on biochemical pathways would largely depend on the properties of these resulting compounds.

Result of Action

As an intermediate in chemical synthesis, its effects are likely to be indirect, influencing the properties of the final synthesized compounds rather than exerting effects on its own.

Biochemical Analysis

Biochemical Properties

3-Bromo-6-chloropyridine-2-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used as a substrate in coupling reactions, such as the Negishi coupling reaction with arylzinc halides catalyzed by Pd-NHC

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on respiratory systems has been noted, indicating its potential to cause respiratory irritation. Understanding these cellular effects is essential for evaluating the compound’s safety and efficacy in research settings.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and influencing biochemical pathways

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound has a melting point of 87-92°C and a boiling point of 111-113°C at 0.15 mmHg, indicating its stability under specific conditions. Long-term studies are necessary to fully understand the temporal effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. It is important to determine the threshold levels for safe and effective use of the compound in research

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors to consider. The compound interacts with transporters and binding proteins that influence its localization and accumulation within specific cellular compartments. Understanding these transport and distribution mechanisms is crucial for evaluating the compound’s efficacy and safety in research settings.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Biological Activity

3-Bromo-6-chloropyridine-2-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a bromine atom at the 3-position and a chlorine atom at the 6-position of the pyridine ring, along with a carbonitrile group, suggests diverse reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C6H2BrClN2
  • Molecular Weight : 219.45 g/mol
  • Structure : The compound features a pyridine ring with halogen substitutions, which can influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily in the fields of antimicrobial and anticancer research. The compound's activity is attributed to its ability to interact with various biological targets including enzymes and receptors.

The biological activity of this compound is largely mediated through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in cancer cell proliferation and survival pathways. For example, it may inhibit kinases that are crucial for tumor growth and metastasis .
  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound can inhibit bacterial growth, suggesting its potential as an antimicrobial agent .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation in colorectal cancer cells, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
  • Antimicrobial Effects :
    • In another investigation, the compound was tested against several bacterial strains, including E. coli and S. aureus. The results showed that it possesses a minimum inhibitory concentration (MIC) that supports its use as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerColorectal Cancer Cells15 µM
AntibacterialE. coli32 µg/mL
AntibacterialS. aureus40 µg/mL

Research Findings

Recent studies have focused on optimizing the synthesis and enhancing the biological activity of this compound derivatives. Modifications to the pyridine ring have led to compounds with improved potency against cancer cell lines and increased selectivity for specific biological targets .

Synthetic Approaches

The synthesis of this compound typically involves:

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted with various nucleophiles to create derivatives with enhanced biological properties.
  • Cyclization Reactions : These reactions can yield more complex structures that may exhibit unique biological activities.

Scientific Research Applications

Pharmaceutical Development

Overview
This compound serves as an important intermediate in the synthesis of diverse pharmaceuticals. Its structural features contribute to the development of compounds with anti-inflammatory and anticancer properties.

Case Studies

  • Anti-Cancer Activity : Research has identified derivatives of 3-bromo-6-chloropyridine-2-carbonitrile that exhibit potent anti-cancer activity against various cell lines, including glioblastoma and breast cancer cells. For instance, a derivative demonstrated significant cytotoxicity when combined with small molecule inhibitors targeting receptor tyrosine kinases, indicating its potential for therapeutic applications in oncology .

Agricultural Chemicals

Overview
The compound is utilized in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides. This application is crucial for improving crop yield and pest resistance.

Data Table: Agrochemical Applications

Application Description Impact
Pesticide FormulationUsed to enhance pesticide efficacyImproved pest resistance
Herbicide DevelopmentContributes to selective herbicide formulationsIncreased crop yield

Material Science

Overview
this compound is involved in creating specialized polymers and materials that exhibit unique properties. This application is valuable in the production of advanced coatings and adhesives.

Case Studies

  • Polymer Synthesis : The compound has been employed in the synthesis of polymers that demonstrate enhanced mechanical properties and chemical resistance, making them suitable for industrial applications .

Biochemical Research

Overview
Researchers utilize this compound in studies related to enzyme inhibition and receptor binding, aiding the understanding of various biological processes.

Research Findings
Studies indicate that derivatives can act as inhibitors for specific enzymes involved in metabolic pathways, which is essential for drug design targeting diseases such as cancer or bacterial infections.

Analytical Chemistry

Overview
this compound is employed as a standard reference material in analytical methods, ensuring accurate calibration and validation of techniques such as chromatography and spectroscopy.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Bromo-6-chloropyridine-2-carbonitrile with structurally related pyridine derivatives, focusing on substituent positions, functional groups, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound 1053659-39-4 C₆H₂BrClN₂ 217.46 Br (C3), Cl (C6), -CN (C2) Pharmaceutical intermediates
3-Bromo-5-chloropyridine-4-carbonitrile 1335052-66-8 C₆H₂BrClN₂ 217.46 Br (C3), Cl (C5), -CN (C4) Positional isomer; differing reactivity in Suzuki couplings
5-Bromo-6-methyl-2-pyridinecarbonitrile 1173897-86-3 C₇H₅BrN₂ 221.03 Br (C5), -CH₃ (C6), -CN (C2) Methyl group enhances lipophilicity for agrochemicals
3-Amino-2-bromo-6-methoxypyridine 1173897-86-3 C₆H₆BrN₂O 233.03 Br (C2), -NH₂ (C3), -OCH₃ (C6) Amino group enables peptide coupling
3-Bromo-6-chloropyridine-2-carboxylic acid 929000-66-8 C₆H₃BrClNO₂ 236.45 Br (C3), Cl (C6), -COOH (C2) Carboxylic acid useful in metal coordination

Structural and Functional Comparisons

Positional Isomerism: 3-Bromo-5-chloropyridine-4-carbonitrile shares the same molecular formula as the target compound but differs in substituent positions. The chlorine at C5 (vs. C6) and cyano group at C4 (vs. C2) reduce steric hindrance, making it more reactive in palladium-catalyzed reactions .

Substituent Effects: 5-Bromo-6-methyl-2-pyridinecarbonitrile replaces chlorine with a methyl group at C5. The electron-donating -CH₃ group increases electron density at the pyridine ring, favoring electrophilic substitutions over nucleophilic ones compared to the target compound . 3-Amino-2-bromo-6-methoxypyridine introduces -NH₂ and -OCH₃ groups. The amino group enhances solubility in polar solvents, while the methoxy group directs electrophiles to the para position .

Functional Group Variations: 3-Bromo-6-chloropyridine-2-carboxylic acid substitutes the cyano group with -COOH. This increases acidity (pKa ~4.5) and enables use as a ligand in coordination chemistry or a precursor for amide synthesis .

Physicochemical and Reactivity Differences

  • Melting Points : The target compound’s melting point is influenced by strong dipole interactions from -CN and halogen atoms, whereas the methyl-substituted analogue (5-Bromo-6-methyl-2-pyridinecarbonitrile) has a lower melting point due to reduced polarity .
  • Reactivity: The cyano group in this compound is susceptible to hydrolysis under acidic conditions, forming carboxylic acids, whereas the carboxylic acid derivative is stable under similar conditions .
  • Synthetic Utility: Bromine at C3 in the target compound facilitates Buchwald-Hartwig amination, while the amino group in 3-Amino-2-bromo-6-methoxypyridine allows direct conjugation with carbonyl compounds .

Preparation Methods

Direct Cyanation of 3-Bromo-6-chloropyridine Oxynitride

A patented three-step synthesis method (CN103058921A) uses 3-bromo-6-chloropyridine as the starting material and proceeds via oxidation, cyanation, and hydrolysis to ultimately produce 3-bromo-6-chloropyridine-2-formic acid, with 3-bromo-6-chloropyridine-2-carbonitrile as a key intermediate.

Stepwise Process:

Step Reactants and Conditions Product Yield/Notes
1. Oxidation 3-Bromo-6-chloropyridine + Carbamide peroxide + Trifluoroacetic anhydride in chloroform, 10 °C, 10 h 3-Bromo-6-chloropyridine oxynitride 68.6% yield; no purification needed
2. Cyanation 3-Bromo-6-chloropyridine oxynitride + Trimethylsilyl cyanide + Triethylamine in acetonitrile, reflux, 10 h This compound (crude) Crude product used directly for next step
3. Hydrolysis This compound + Sulfuric acid, 2.5–4 h 3-Bromo-6-chloropyridine-2-formic acid High purity product

This method avoids the use of highly toxic sodium cyanide and expensive starting materials, making it suitable for large-scale industrial production. The intermediate this compound is obtained after step 2 as a crude product ready for further transformation.

Halogen Exchange and Chlorination Control in Related Pyrazine Systems

Though focused on pyrazine analogs, insights into halogenation steps are relevant. A method for preparing 3,6-dichloropyrazine-2-carbonitrile demonstrates that adding inorganic chloride salts during chlorination suppresses unwanted bromine-chlorine positional isomers and improves product purity. This suggests that controlling halide ion concentration can be critical in halogenated heterocycle synthesis.

Key Reaction Conditions:

Parameter Range/Value Effect
Chlorinating reagent equivalents 3.0–6.0 (preferably 4.0) Ensures sufficient chlorination
Inorganic chloride salt equivalents 1.0–3.0 (preferably 1.0) Inhibits formation of isomeric impurities
Reaction temperature ~50–80 °C Optimized for conversion and selectivity

The process involves mixing 3-hydroxy-6-bromopyrazine-2-amide with lithium chloride and phosphorus oxychloride, followed by base addition and work-up to yield dichlorinated carbonitrile intermediates. This approach highlights the importance of halide ion management in related heterocyclic carbonitrile syntheses, which can be extrapolated to pyridine systems.

Multi-Step Synthesis and Advanced Strategies

Literature indicates that multi-step synthesis involving oxidation and coupling reactions are employed to prepare this compound and its derivatives. The electronegative halogens facilitate nucleophilic substitution and cross-coupling reactions, making the compound a versatile synthetic intermediate.

Detailed Research Findings and Data

Yield and Purity Data from Patented Synthesis (CN103058921A)

Step Product Yield (%) Purity Notes Remarks
Oxidation 3-Bromo-6-chloropyridine oxynitride 68.6 No purification required Reaction at 10 °C for 10 h
Cyanation This compound (crude) Not specified Used crude for next step Reflux in acetonitrile for 10 h
Hydrolysis 3-Bromo-6-chloropyridine-2-formic acid High purity Hydrolysis 2.5–4 h in sulfuric acid Suitable for scale-up

Effect of Chloride Ion Addition in Halogenation (Pyrazine Analogue)

Condition Without Inorganic Chloride With Inorganic Chloride
Impurity formation (3-bromo-6-chloropyrazine isomers) High Significantly reduced
Product quality Lower Improved
Reaction selectivity Poor Enhanced

This data suggests that controlling chloride ion concentration during halogenation steps can improve selectivity and reduce byproducts, which is beneficial for preparing halogenated pyridine carbonitriles.

Summary of Preparation Methods

Method Starting Material Key Reagents Advantages Limitations
Oxidation-Cyanation-Hydrolysis (CN103058921A) 3-Bromo-6-chloropyridine Carbamide peroxide, TFAA, TMSCN, TEA, H2SO4 Avoids toxic cyanide salts, scalable, environmentally safer Multi-step, requires careful temperature control
Halogenation with Inorganic Chloride Additives (Pyrazine model) 3-Hydroxy-6-bromopyrazine-2-amide POCl3, LiCl, base Improved purity via halide control Specific to pyrazine; extrapolation needed for pyridine

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing bromine and chlorine substituents regioselectively in pyridine-2-carbonitrile derivatives?

  • Methodological Answer : Regioselective halogenation can be achieved via directed ortho-metalation (DoM) or using halogenating agents under controlled conditions. For bromination at position 3, NBS (N-bromosuccinimide) in the presence of Lewis acids (e.g., FeCl₃) can direct electrophilic substitution. Chlorination at position 6 may require protective groups (e.g., trimethylsilyl) to prevent multiple substitutions. Post-functionalization purification via silica gel chromatography (ethyl acetate/hexane gradients) is recommended, as noted in similar halogenated pyridine purification protocols .

Q. How can chromatographic purity and structural integrity of 3-Bromo-6-chloropyridine-2-carbonitrile be validated after synthesis?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or gas chromatography (GC) with flame ionization detection is optimal for assessing purity (>95%). Confirm structural assignments using 1^1H/13^13C NMR, comparing chemical shifts to analogous pyridine derivatives (e.g., 5-Bromo-2-chloropyrimidine in ). Mass spectrometry (ESI-MS) can further verify molecular ion peaks .

Advanced Research Questions

Q. How do crystallographic refinement tools like SHELXL resolve ambiguities in the crystal structure of this compound?

  • Methodological Answer : SHELXL’s twin refinement and anti-bumping restraints are critical for resolving disordered halogen atoms or overlapping electron densities. For example, highlights SHELXL’s robust handling of high-resolution data and twinning, which is common in halogenated heterocycles. Pair refinement with PLATON’s ADDSYM can detect missed symmetry operations, reducing R-factor discrepancies .

Q. What experimental and computational approaches reconcile contradictory spectroscopic data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotational barriers in nitrile groups) or paramagnetic impurities. Use variable-temperature NMR to probe conformational exchange. Density functional theory (DFT) calculations (B3LYP/6-31G*) can simulate NMR spectra for comparison. Cross-validate findings with 2D techniques (HSQC, HMBC) to resolve coupling ambiguities, as demonstrated in studies of analogous bromochlorophenyl derivatives .

Q. How can competing reactivity of bromine and chlorine substituents be managed during cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Bromine’s higher electronegativity typically makes it more reactive than chlorine in Pd-catalyzed couplings. Use selective palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃) to favor bromine substitution. and describe boronic acid coupling partners (e.g., 2-Bromo-6-chlorophenylboronic acid) that retain chloro substituents under optimized conditions. Monitor reaction progress via TLC to prevent over-functionalization .

Q. What degradation pathways dominate in this compound under accelerated stability testing, and how are they characterized?

  • Methodological Answer : Design stress tests (40°C/75% RH, acidic/basic hydrolysis) to simulate long-term stability. HPLC-MS identifies degradation products (e.g., dehalogenated or oxidized species). notes that halogenated pyridines stored at 0–6°C show reduced hydrolysis rates, suggesting temperature-sensitive degradation. Kinetic modeling (Arrhenius plots) extrapolates shelf-life under standard conditions .

Data Contradiction Analysis

Q. How should researchers address discrepancies between experimental and computational bond lengths in crystallographic studies?

  • Methodological Answer : Discrepancies often arise from crystal packing forces or inadequate thermal motion modeling. Refine anisotropic displacement parameters (ADPs) in SHELXL to improve accuracy. Compare computational geometries (DFT-optimized) with experimental data, adjusting for solvent effects in simulations. emphasizes iterative refinement cycles to minimize residuals (e.g., R1 < 5%) .

Q. What steps validate the absence of tautomerism or polymorphism in this compound?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to detect polymorphic transitions. Variable-temperature X-ray diffraction (VT-XRD) identifies tautomeric shifts. For nitrile-containing compounds, IR spectroscopy (νC≡N ~2200 cm⁻¹) confirms the absence of tautomeric equilibria. ’s analysis of pyridine dicarbonitrile derivatives provides comparative benchmarks .

Methodological Design Tables

Experimental Design Key Parameters References
Regioselective BrominationNBS, FeCl₃, 0°C, DCM
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C
Crystallographic RefinementSHELXL, TWIN/BASF commands
Stability Testing40°C/75% RH, HPLC-MS monitoring

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-6-chloropyridine-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Bromo-6-chloropyridine-2-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.